molecular formula C40H48Br2N4Ni-4 B15242896 benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel

benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel

Cat. No.: B15242896
M. Wt: 803.3 g/mol
InChI Key: YUBKELUYFGSGFU-BATKXJOTSA-L
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Description

(3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is a complex organometallic compound featuring nickel as the central metal atom This compound is characterized by its unique spirobi[cyclohexa] structure and the presence of multiple benzyl and bromine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] typically involves the reaction of nickel salts with appropriate ligands under controlled conditions. The reaction conditions often include:

    Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Reagents: Nickel(II) bromide, benzyl bromide, and cyclohexa-1,3-diene derivatives are commonly used reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state nickel species.

    Substitution: The benzyl and bromine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

Biology

The compound’s potential biological applications include its use as a model system for studying nickel-based enzymes and their mechanisms of action.

Medicine

In medicine, research is ongoing to explore the compound’s potential as an anticancer agent due to its ability to interact with DNA and proteins.

Industry

Industrially, the compound is investigated for its use in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] exerts its effects involves coordination of the nickel center with various ligands. This coordination facilitates electron transfer processes and the activation of substrates in catalytic reactions. The molecular targets and pathways involved include interactions with organic molecules and potential binding to biomolecules in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Nickelocene: A well-known nickel complex with a similar coordination environment.

    Bis(cyclopentadienyl)nickel: Another nickel complex with distinct structural features.

    Nickel(II) acetylacetonate: A common nickel complex used in various catalytic applications.

Uniqueness

(3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is unique due to its spirobi[cyclohexa] structure and the presence of multiple benzyl and bromine substituents

Properties

Molecular Formula

C40H48Br2N4Ni-4

Molecular Weight

803.3 g/mol

IUPAC Name

benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel

InChI

InChI=1S/2C20H24N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-20H,7-8,13-16H2;2*1H;/q2*-2;;;+2/p-2/t19-,20?;19-,20-;;;/m00.../s1

InChI Key

YUBKELUYFGSGFU-BATKXJOTSA-L

Isomeric SMILES

C1CC[C@@H]([C@H](C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC([C@H](C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br

Canonical SMILES

C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br

Origin of Product

United States

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